molecular formula C6H8BrNO2 B8028828 3-Bromo-4-methoxypyridine hydrate

3-Bromo-4-methoxypyridine hydrate

Cat. No.: B8028828
M. Wt: 206.04 g/mol
InChI Key: BMJHWANNAQKHRE-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxypyridine hydrate is an organic compound with the molecular formula C6H8BrNO2. It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are substituted with bromine and methoxy groups, respectively. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Bromo-4-methoxypyridine hydrate typically involves the bromination of 4-methoxypyridine. One common method includes the use of hydrochloric acid and nitrous acid solution at low temperatures. The reaction is completed after the dropwise addition of the reagents over 1-2 hours, resulting in high yields under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the bromination, substitution, and methoxylation of p-methoxypyridine. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxypyridine hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

3-Bromo-4-methoxypyridine hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxypyridine hydrate involves its interaction with various molecular targets. In coupling reactions, the compound acts as a substrate that undergoes transmetalation with palladium catalysts, leading to the formation of biaryl compounds. The bromine atom facilitates these reactions by providing a reactive site for nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-methoxypyridine hydrate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and methoxy groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-4-methoxypyridine;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO.H2O/c1-9-6-2-3-8-4-5(6)7;/h2-4H,1H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJHWANNAQKHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)Br.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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